molecular formula C21H24N4O5S B7706200 1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(4-methoxyphenyl)piperazine

1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B7706200
M. Wt: 444.5 g/mol
InChI Key: YMMMPJPDCXDZPX-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with methoxy and oxadiazole groups

Preparation Methods

The synthesis of 1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Piperazine Substitution: The final step involves the substitution of the piperazine ring with the methoxyphenyl group, which can be achieved through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The oxadiazole ring and the piperazine moiety are key functional groups that enable binding to enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and oxadiazole-containing molecules. Compared to these, 1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(4-methoxyphenyl)piperazine is unique due to the specific substitution pattern and the presence of both methoxy and sulfonyl groups, which confer distinct chemical and biological properties.

Some similar compounds are:

    1-(4-Methoxyphenyl)piperazine: Lacks the oxadiazole and sulfonyl groups.

    1-(4-Sulfonylphenyl)piperazine: Lacks the oxadiazole and methoxy groups.

    Oxadiazole derivatives: May lack the piperazine ring and specific substitution patterns.

This compound’s unique combination of functional groups makes it a versatile molecule for various applications in research and industry.

Properties

IUPAC Name

3-[2-methoxy-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-15-22-21(23-30-15)19-14-18(8-9-20(19)29-3)31(26,27)25-12-10-24(11-13-25)16-4-6-17(28-2)7-5-16/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMMPJPDCXDZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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